molecular formula C13H13BrN4O B2551610 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone CAS No. 1788557-97-0

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone

Cat. No.: B2551610
CAS No.: 1788557-97-0
M. Wt: 321.178
InChI Key: IPOOELMQVYEZJG-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone, also known as BRD0705, is a chemical compound that has shown promising results in scientific research applications.

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including compounds structurally related to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone", have been studied for their corrosion inhibiting properties. For instance, 1,2,3-triazole derivatives were investigated as corrosion inhibitors for mild steel in acidic mediums, showcasing their potential in protecting metals against corrosion through the adsorption on metal surfaces (Ma et al., 2017).

Pharmaceutical Research

In pharmaceutical research, 1,2,3-triazole derivatives are key intermediates in synthesizing compounds with potential therapeutic effects. A study detailed the synthesis of P2X7 antagonists for mood disorders treatment, utilizing triazole chemistry for constructing the chemical backbone of clinical candidates (Chrovian et al., 2018).

Organocatalysis

The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, incorporating triazole units, demonstrated their application as organocatalysts in asymmetric Michael and Mannich reactions. This research highlights the versatility of triazole derivatives in catalysis and organic synthesis (Reyes-Rangel et al., 2016).

Material Science

Triazole derivatives have also found applications in material science, particularly in the synthesis of luminescent materials. For example, 1,3-diarylated imidazo[1,5-a]pyridine derivatives, related to the chemical structure , were synthesized and characterized for their optical properties, showing significant potential for creating low-cost luminescent materials (Volpi et al., 2017).

Mechanism of Action

This is typically relevant for biologically active compounds. It describes how the compound interacts with biological systems or processes .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and storage .

Future Directions

This would discuss potential areas of future research or applications for the compound. It could include potential uses in medicine, industry, or technology .

Properties

IUPAC Name

(3-bromophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-11-3-1-2-10(8-11)13(19)17-6-4-12(9-17)18-7-5-15-16-18/h1-3,5,7-8,12H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOOELMQVYEZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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